rac-[(3R,4R)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methanol
Description
Molecular Formula: C₉H₁₅N₃O
Molecular Weight: 181.24 g/mol
Purity: 95% (reported by Enamine Ltd)
Structural Features:
- A racemic mixture of (3R,4R)-pyrrolidine methanol.
- Substituted with a 1-methylimidazole group at the 4-position of the pyrrolidine ring.
- Contains a hydroxymethyl functional group at the 3-position.
This compound is primarily utilized as a chiral building block in medicinal chemistry and drug discovery, offering a rigid scaffold with hydrogen-bonding capabilities due to the imidazole and hydroxyl groups. Its stereochemistry and functional groups make it valuable for designing kinase inhibitors, receptor ligands, or metal-chelating agents .
Properties
IUPAC Name |
[(3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidin-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-12-6-11-4-9(12)8-3-10-2-7(8)5-13/h4,6-8,10,13H,2-3,5H2,1H3/t7-,8+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNSDFXNTPPPMD-JGVFFNPUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2CNCC2CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NC=C1[C@@H]2CNC[C@H]2CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(3R,4R)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methanol typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the pyrrolidine ring, followed by the introduction of the methylimidazole group. The final step often involves the reduction of an intermediate to yield the desired methanol derivative. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
rac-[(3R,4R)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various alcohols.
Scientific Research Applications
rac-[(3R,4R)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methanol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-[(3R,4R)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites, altering the function of these targets and modulating biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Key Structural and Functional Differences
The table below highlights critical distinctions between the target compound and its analogs:
Research Findings and Functional Insights
Synthetic Methodologies: The target compound is commercially available as a building block (Enamine Ltd), suggesting standardized synthesis protocols . Analogs like the nitroimidazole derivatives () require tetrakis(dimethylamino)ethylene (TDAE) for nucleophilic substitution, which may limit scalability compared to modern coupling reactions .
Physicochemical Properties :
- The hydrochloride salt forms (e.g., ) exhibit superior solubility in polar solvents compared to the free base, critical for in vivo studies .
- The benzyl-dioxolane derivative () has higher lipophilicity (logP ~2.5), favoring blood-brain barrier penetration, unlike the target compound’s moderate polarity .
Biological Relevance :
- The imidazole ring in the target compound enables metal coordination (e.g., Zn²⁺ in enzyme active sites), a feature shared with ’s nitroimidazoles but absent in morpholine derivatives () .
- The cyclopropane-carboxamide analog () introduces conformational rigidity, enhancing target specificity in enzyme inhibition .
Cost and Accessibility :
- The target compound is priced competitively (~$4000/g for specialized analogs vs. lower cost for bulk pyrrolidine derivatives), reflecting its niche applications .
Biological Activity
rac-[(3R,4R)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methanol is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a pyrrolidine ring and an imidazole moiety, which are known to interact with various biological targets, influencing enzyme activity and receptor modulation.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
Synthesis Methods
The synthesis of this compound typically involves the reduction of a corresponding ketone or aldehyde precursor. Common methods include:
- Reduction using Sodium Borohydride (NaBH4) : This method is often employed under controlled conditions to yield high purity.
- Lithium Aluminum Hydride (LiAlH4) : Another effective reducing agent that can be utilized in the synthesis process.
These reactions are usually conducted in inert atmospheres to minimize oxidation risks and at low temperatures to control reaction rates.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The imidazole ring can facilitate binding to metal ions or active sites in proteins, modulating their function. This interaction can lead to significant changes in cellular processes.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.
- Cytotoxic Effects : In vitro studies have shown that certain derivatives of this compound can induce apoptosis in cancer cell lines, indicating potential anti-cancer activity.
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Antivascular Activity : A study on similar compounds showed that specific structural configurations led to enhanced tubulin polymerization inhibition, correlating with anti-tumor effects .
- Enzyme Inhibition : Research has indicated that compounds with similar structures can act as inhibitors for various enzymes involved in metabolic pathways, suggesting that rac-[...] may have similar effects .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with related compounds can be useful:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| rac-(3R,4R)-N-cyclopropyl-pyrrolidine | Structure | Moderate enzyme inhibition |
| rac-(3R,4S)-aminomethyl-pyrrolidine | Structure | Antimicrobial properties |
This table illustrates the diversity in biological activities among structurally related compounds.
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing rac-[(3R,4R)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methanol, and how is stereochemical control achieved?
- Methodology : A multi-step synthesis is typically employed, starting with the formation of the pyrrolidine backbone via 1,3-dipolar cycloaddition or reductive amination. The imidazole moiety can be introduced via nucleophilic substitution or transition-metal-catalyzed coupling. Stereochemical control is achieved using chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric hydrogenation catalysts (e.g., Ru-BINAP complexes). Post-synthetic resolution via chiral HPLC may refine enantiomeric excess . Computational reaction path searches (e.g., density functional theory, DFT) optimize reaction conditions and predict stereochemical outcomes .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodology :
- Stereochemical confirmation : Single-crystal X-ray diffraction (SC-XRD) is definitive for absolute configuration analysis, as demonstrated for structurally related pyrrolidine derivatives .
- Purity assessment : Reverse-phase HPLC with UV detection (λ = 210–254 nm) and LC-MS (ESI+) ensure chemical homogeneity.
- Functional group verification : FTIR (hydroxyl stretch ~3200–3400 cm⁻¹) and ¹H/¹³C NMR (e.g., imidazole proton shifts at δ 7.2–7.8 ppm) validate substituents .
Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns inconsistent with predicted symmetry)?
- Methodology :
- Perform variable-temperature NMR to assess dynamic effects (e.g., hindered rotation of the imidazole ring).
- Use 2D NMR techniques (COSY, HSQC, HMBC) to assign coupling pathways and verify connectivity.
- Cross-validate with computational NMR prediction tools (e.g., Gaussian NMR calculations) to reconcile experimental and theoretical data .
Advanced Research Questions
Q. What computational approaches predict the compound’s reactivity in catalytic or biological systems?
- Methodology :
- Docking studies : Molecular docking (AutoDock Vina, Schrödinger Suite) evaluates interactions with biological targets (e.g., enzymes with imidazole-binding pockets).
- Molecular dynamics (MD) simulations : Assess conformational stability in aqueous or lipid bilayer environments (NAMD/GROMACS).
- Quantum mechanics/molecular mechanics (QM/MM) : Models reaction pathways for catalytic applications (e.g., asymmetric synthesis) .
Q. How do researchers address low yields in the final hydroxylation step of the synthesis?
- Methodology :
- Screen alternative oxidizing agents (e.g., TEMPO/NaClO vs. MnO₂) for the methanol group introduction.
- Optimize solvent polarity (e.g., DMF vs. THF) to stabilize transition states.
- Employ flow chemistry to enhance mixing and heat transfer, improving reaction efficiency .
Q. What strategies mitigate racemization during purification of the enantiomers?
- Methodology :
- Use mild acidic/basic conditions (pH 5–7) during column chromatography (silica gel or chiral stationary phases).
- Avoid high temperatures in rotary evaporation; lyophilization is preferred for polar intermediates.
- Monitor enantiomeric excess via circular dichroism (CD) or polarimetry at each step .
Q. How can the compound’s stability under physiological conditions be evaluated for drug discovery applications?
- Methodology :
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring.
- Simulate gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) to assess hydrolytic degradation.
- Use differential scanning calorimetry (DSC) to identify polymorphic transitions affecting solubility .
Data Contradiction Analysis
Q. Conflicting bioactivity results: How to determine if discrepancies arise from stereochemical impurities or assay variability?
- Methodology :
- Re-test the compound after rigorous purification (e.g., preparative HPLC >99% purity).
- Compare dose-response curves across multiple assays (e.g., enzyme inhibition vs. cell viability).
- Validate using orthogonal assays (e.g., SPR binding vs. functional cAMP assays) .
Q. Divergent computational vs. experimental LogP values: What factors contribute to this?
- Methodology :
- Recalculate LogP using fragment-based methods (e.g., XLogP3) and compare with shake-flask/HPLC experimental values.
- Assess solvent system effects (e.g., octanol/water partitioning vs. buffer pH).
- Investigate intramolecular hydrogen bonding (via IR/NMR) that may alter hydrophilicity .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
